![molecular formula C11H24O6 B14334884 Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol CAS No. 106153-16-6](/img/structure/B14334884.png)
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol is a complex organic compound with the molecular formula C10H22O7. It is known for its unique structure, which includes multiple hydroxyl and ether groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol typically involves multiple steps. One common method includes the reaction of propylene oxide with glycerol to form 3-(3-hydroxypropoxy)propan-1-ol. This intermediate is then reacted with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalysts to enhance the reaction rate and yield. The process may include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction between acetic acid and the intermediate .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted products.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of polymers, resins, and coatings
Wirkmechanismus
The mechanism of action of acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The ether groups can participate in solvation and stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-hydroxypropoxy)propan-1-ol
- 1,1’-oxydipropan-2-ol
- 2,2’-oxydipropanol
Uniqueness
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol is unique due to its combination of hydroxyl and ether groups, which provide it with distinct chemical properties. This makes it more versatile in various applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
106153-16-6 |
|---|---|
Molekularformel |
C11H24O6 |
Molekulargewicht |
252.30 g/mol |
IUPAC-Name |
acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C9H20O4.C2H4O2/c1-9(13-7-3-5-11)8-12-6-2-4-10;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
SBSWLESUPXLXMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCCO)OCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)
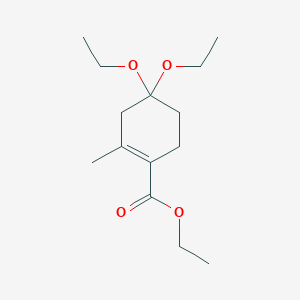
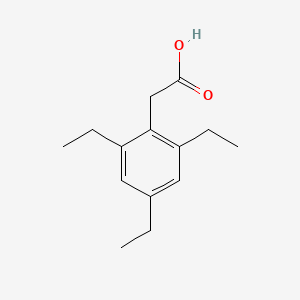
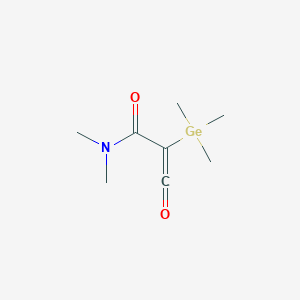

![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
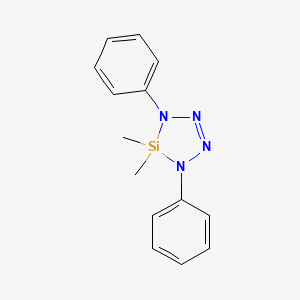

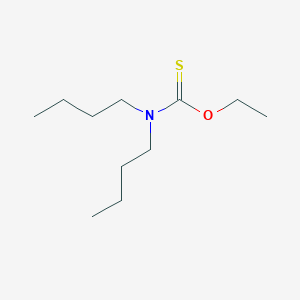

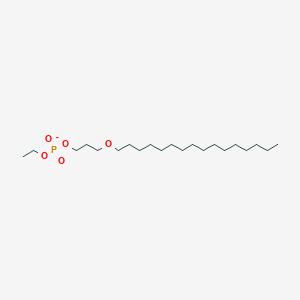


![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
